molecular formula C16H21F3N2O B5733563 N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea

N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5733563
M. Wt: 314.35 g/mol
InChI Key: MTYBRVAJMYJCHQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea: is an organic compound that features a urea functional group substituted with a cyclooctyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclooctylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions would be optimized to maximize yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced, especially at the urea functional group, to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under elevated temperatures and pressures.

Major Products:

    Oxidation: Oxidized derivatives of the cyclooctyl group.

    Reduction: Corresponding amines from the reduction of the urea group.

    Substitution: Substituted derivatives at the trifluoromethyl group.

Scientific Research Applications

N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The cyclooctyl group may contribute to the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • N-cyclooctyl-N’-[3-(trifluoromethyl)phenyl]urea
  • N-cyclooctyl-N’-[4-(trifluoromethyl)phenyl]urea
  • N-cyclooctyl-N’-[2-(difluoromethyl)phenyl]urea

Comparison:

  • N-cyclooctyl-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
  • Compounds with the trifluoromethyl group in different positions (e.g., 3- or 4-position) may exhibit different steric and electronic effects, leading to variations in their properties and applications.
  • The presence of the trifluoromethyl group generally enhances the compound’s stability and lipophilicity compared to compounds with other substituents, such as the difluoromethyl group.

Properties

IUPAC Name

1-cyclooctyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O/c17-16(18,19)13-10-6-7-11-14(13)21-15(22)20-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYBRVAJMYJCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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